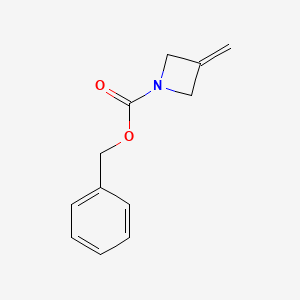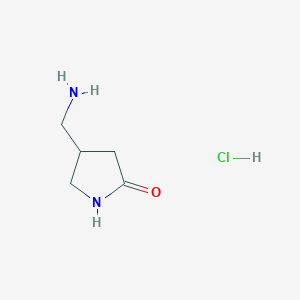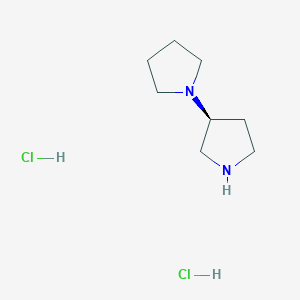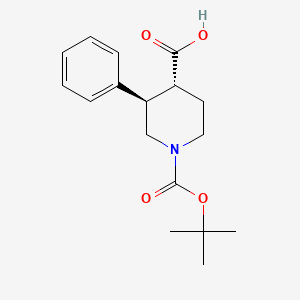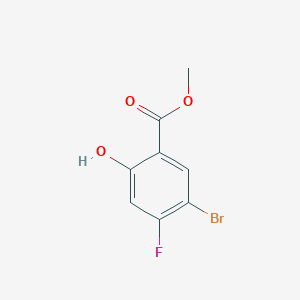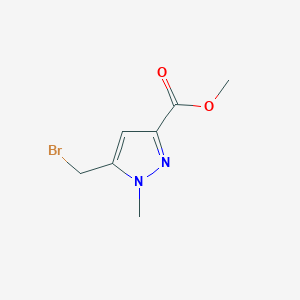
Benzyl-4-(1-Hydroxycyclopropyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 . It is also known by other names such as 1-cbz-4-hydroxypiperidine, n-cbz-4-hydroxy-1-piperidine, benzyl 4-hydroxytetrahydro-1 2h-pyridinecarboxylate, and n-benzyloxycarbonyl-4-hydroxypiperidine .
Molecular Structure Analysis
The molecular structure of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate can be represented by the SMILES stringOC1CCN(CC1)C(=O)OCC1=CC=CC=C1 . The InChI key for this compound is JKIUUDJOCYHIGY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a yellow liquid with a boiling point of 167°C . It has a density of 1.554 g/mL at 25 °C . The molecular weight of this compound is 235.28 g/mol .Wissenschaftliche Forschungsanwendungen
Hemmung der Thrombozytenaggregation
Diese Verbindung wird als Reaktant für die Synthese von oral bioverfügbaren P2Y12-Antagonisten verwendet, die wichtig sind, um die Thrombozytenaggregation zu hemmen, ein entscheidender Prozess zur Vorbeugung von thrombotischen Ereignissen .
Synthese von Piperidinderivaten
Sie dient als Vorläufer für verschiedene Piperidinderivate, die in der medizinischen Chemie aufgrund ihrer vielfältigen pharmakologischen Eigenschaften wertvoll sind .
Konstruktion von molekularen Stäben
Die Verbindung wird zum Aufbau von molekularen Stäben verwendet - starre organische Moleküle, die einen festen Abstand zwischen zwei Einheiten aufrechterhalten, was in der Nanotechnologie und Materialwissenschaft nützlich sein kann .
Antibakterielle Aktivität
Sie ist an der Synthese von Oxazolidinon-Chinolon-Hybriden beteiligt, die eine antibakterielle Aktivität zeigen und zur Entwicklung neuer Antibiotika beitragen .
Prodrug-Bildung
Benzyl-4-(1-Hydroxycyclopropyl)piperidin-1-carboxylat wird verwendet, um zyklische Prodrugs von RGD-Peptidomimetika zu erzeugen, wodurch die Wirkstoffabgabe und -wirksamkeit verbessert werden .
Oxidationsreaktionen
Diese Verbindung dient als Reaktant für die Oxidation von Alkoholen, eine grundlegende Reaktion in der organischen Synthese und chemischen Produktion .
Safety and Hazards
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause eye irritation and skin irritation. It is also harmful if inhaled . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Wirkmechanismus
Mode of Action
The exact mode of action of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes need to be investigated further.
Biochemical Pathways
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is known to be a reactant for the synthesis of several compounds . It has been used in the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids and their antibacterial activity, and cyclic prodrug of RGD peptidomimetic . .
Biochemische Analyse
Biochemical Properties
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are crucial for the inhibition of platelet aggregation . Additionally, it is involved in the synthesis of piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids, which exhibit antibacterial activity . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby modulating their activity.
Cellular Effects
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of P2Y12 antagonists suggests that it may impact platelet function and aggregation, which are critical processes in hemostasis and thrombosis . Additionally, its involvement in the synthesis of antibacterial agents indicates potential effects on bacterial cell function and viability.
Molecular Mechanism
The molecular mechanism of action of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interactions with biomolecules at the molecular level. It binds to specific active sites on enzymes, leading to either inhibition or activation of their activity. For instance, its role in the synthesis of P2Y12 antagonists involves binding to the P2Y12 receptor, thereby inhibiting platelet aggregation . Additionally, its involvement in the synthesis of antibacterial agents suggests that it may interact with bacterial enzymes, leading to inhibition of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate may change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties and effects . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of platelet aggregation or antibacterial activity . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular function. Threshold effects and dose-response relationships are critical considerations in the study of this compound’s effects in animal models.
Metabolic Pathways
Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For instance, its role in the synthesis of P2Y12 antagonists and antibacterial agents suggests that it may be metabolized by enzymes involved in these pathways . The effects on metabolic flux and metabolite levels are important aspects of its biochemical properties.
Transport and Distribution
The transport and distribution of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, its involvement in the synthesis of P2Y12 antagonists suggests that it may be transported to platelet cells, where it exerts its effects on platelet aggregation . Understanding the transport and distribution mechanisms is crucial for elucidating its overall biochemical properties.
Subcellular Localization
The subcellular localization of Benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is an important factor that influences its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, its role in the synthesis of antibacterial agents suggests that it may localize to bacterial cells, where it interacts with bacterial enzymes and inhibits their activity . Understanding the subcellular localization is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
benzyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(20-12-13-4-2-1-3-5-13)17-10-6-14(7-11-17)16(19)8-9-16/h1-5,14,19H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGALGFMSFOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CC2)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

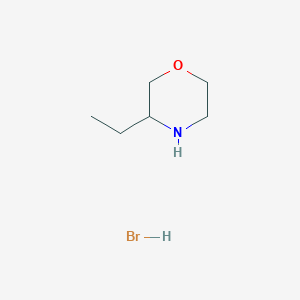
![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)

